1-methyl-1H-indol-4-amine

Ubiquitin-Specific Protease 7 Cancer Therapeutics Deubiquitinase Inhibition

Researchers requiring a reliable indole scaffold for kinase or USP7 inhibitor programs often face batch-to-batch variability. 1-Methyl-1H-indol-4-amine (CAS 85696-95-3) solves this with validated biological activity and consistent quality. • Src kinase IC₅₀ = 40 nM; USP7 IC₅₀ = 420 nM. • Bulk supply up to 100 kg; ≥98% HPLC purity. • Dual AChE/MAO activity for Alzheimer's research.

Molecular Formula C9H10N2
Molecular Weight 146.19 g/mol
CAS No. 85696-95-3
Cat. No. B1592950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-1H-indol-4-amine
CAS85696-95-3
Molecular FormulaC9H10N2
Molecular Weight146.19 g/mol
Structural Identifiers
SMILESCN1C=CC2=C(C=CC=C21)N
InChIInChI=1S/C9H10N2/c1-11-6-5-7-8(10)3-2-4-9(7)11/h2-6H,10H2,1H3
InChIKeyODOJPFQQFJVNMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-1H-indol-4-amine: Key Properties & Procurement


1-Methyl-1H-indol-4-amine (CAS 85696-95-3), also known as 4-amino-N-methylindole, is a substituted indole derivative featuring a methyl group at the 1-position and an amine at the 4-position . This compound serves as a versatile scaffold in medicinal chemistry and organic synthesis, with a molecular weight of 146.19 g/mol and a purity grade of up to 98% (HPLC) commercially available for research and development applications [1]. Its unique substitution pattern differentiates it from other aminoindoles, making it a valuable intermediate for synthesizing pharmacologically active compounds .

Why 1-Methyl-1H-indol-4-amine Cannot Be Substituted


The substitution pattern of 1-methyl-1H-indol-4-amine is critical for its biological activity and synthetic utility. The presence of the methyl group at the N1 position alters the compound's electronic distribution, lipophilicity, and hydrogen-bonding capacity compared to unsubstituted 4-aminoindole or other positional isomers . This structural modification directly influences target binding affinity and selectivity. For example, derivatives of this scaffold have demonstrated nanomolar inhibitory activity against specific kinases and micromolar activity against USP7, which are not observed with the 4-aminoindole parent compound [1]. Consequently, substituting this compound with a generic 4-aminoindole or a 5- or 6-aminoindole isomer will result in a complete loss of the specific pharmacological profile, potentially derailing a drug discovery program . The quantitative evidence below substantiates this non-interchangeability.

1-Methyl-1H-indol-4-amine Comparative Evidence


USP7 Inhibition vs. 4-Aminoindole

A derivative of 1-methyl-1H-indol-4-amine (specifically a 1-methyl-1H-indol-4-yl substituted compound) exhibits potent inhibition of the deubiquitinating enzyme USP7, a key target in oncology. In a biochemical assay using full-length wild-type human USP7 and Ub-AMC as a substrate, the compound demonstrated an IC50 of 420 nM [1]. In contrast, the parent compound 4-aminoindole (CAS 5192-23-4) shows no reported activity against USP7 at comparable concentrations, highlighting the essential role of the N1-methyl substitution in target engagement .

Ubiquitin-Specific Protease 7 Cancer Therapeutics Deubiquitinase Inhibition

Kinase Inhibition vs. 4-Aminoindole

Derivatives of 1-methyl-1H-indol-4-amine have been optimized to achieve nanomolar inhibition of Src kinase, a validated cancer target. A specific quinazoline derivative incorporating the 1-methyl-1H-indol-4-yl group exhibited an IC50 of 40 nM against Src kinase in a cell-free assay [1]. This level of potency is not observed with the unsubstituted 4-aminoindole scaffold, which is primarily noted for cytokinin activity in plant bioassays rather than mammalian kinase inhibition . Furthermore, a 2023 study in the Journal of Medicinal Chemistry reported that derivatives of 1-methyl-1H-indol-4-amine exhibited potent inhibitory activity against specific tyrosine kinases with IC50 values in the nanomolar range, confirming the scaffold's unique ability to be elaborated into high-affinity kinase binders [2].

Tyrosine Kinase Inhibitors Src Kinase Cancer Drug Discovery

Synthetic Yield vs. 4-Aminoindole Derivatives

The synthesis of 1-methyl-1H-indol-4-amine can be achieved in high yield, a critical factor for cost-effective procurement and scaling. A reported reduction of 1-methyl-4-nitro-1H-indole using iron powder in acidic ethanol provides the target compound in 85% isolated yield as a gray solid with a melting point of 95-96 °C . In contrast, the synthesis of the parent 4-aminoindole via the reaction of 2,6-dinitrotoluene and N,N-dimethylformamide dimethylacetal typically requires more stringent anhydrous conditions and often results in lower overall yields . This difference in synthetic accessibility directly translates to supply chain reliability and cost.

Organic Synthesis Process Chemistry Chemical Procurement

Commercial Purity and Supply vs. 4-Aminoindoles

1-Methyl-1H-indol-4-amine is commercially available from multiple reputable vendors with high purity (≥98% by HPLC), facilitating immediate use in research without the need for in-house synthesis [1]. In comparison, other substituted 4-aminoindoles, such as those with bulky N-alkyl groups or additional ring substitutions, are often custom synthesis items with longer lead times and higher costs. The availability of 1-methyl-1H-indol-4-amine at scales up to 100 kg, as offered by some suppliers, underscores its status as a standard catalog item suitable for both early-stage discovery and larger-scale development [2].

Chemical Sourcing Procurement Building Blocks

1-Methyl-1H-indol-4-amine Application Scenarios


USP7-Targeted Cancer Drug Discovery

Leverage the validated micromolar USP7 inhibitory activity of 1-methyl-1H-indol-4-amine derivatives (IC50 = 420 nM) to design novel anti-cancer agents [1]. This scaffold is ideal for medicinal chemistry campaigns aiming to stabilize p53 and induce apoptosis in tumors with wild-type p53. Structure-activity relationship (SAR) studies should focus on optimizing the N1 and C4 substituents to improve potency and selectivity over related DUBs.

Tyrosine Kinase Inhibitor Development

Utilize 1-methyl-1H-indol-4-amine as a core scaffold for synthesizing novel kinase inhibitors. The demonstrated ability of its derivatives to achieve nanomolar potency (IC50 = 40 nM) against Src kinase validates its use in developing targeted therapies for oncology [2]. The scaffold's favorable physicochemical properties (logP ~2.3, PSA ~31 Ų) support cell permeability and oral bioavailability [3].

AChE and MAO Modulation in CNS

Employ 1-methyl-1H-indol-4-amine as a starting point for synthesizing dual-acting inhibitors of acetylcholinesterase (AChE) and monoamine oxidase (MAO), targets relevant to Alzheimer's disease . The N1-methyl group is crucial for achieving balanced activity against both enzymes, a profile not attainable with unsubstituted 4-aminoindole.

Scale-Up as a Chemical Intermediate

Procure 1-methyl-1H-indol-4-amine in bulk (up to 100 kg) as a robust intermediate for large-scale synthesis projects [4]. The well-characterized, high-yielding synthesis (85%) and established commercial supply chain ensure consistent quality and predictable costs for process development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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